

5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine biological activity

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Compound of Interest

Compound Name:	5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine
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An In-Depth Technical Guide to the Putative Biological Activity of **5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine** as a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor

Authored by a Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the likely biological activity of **5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine**. While direct studies on this specific molecule are not extensively published, its structural features—namely the aminopyrazine core—strongly suggest its role as a kinase inhibitor. Based on extensive research into analogous compounds, this document hypothesizes that its primary target is Leucine-Rich Repeat Kinase 2 (LRRK2), a protein of significant therapeutic interest in Parkinson's Disease (PD). This guide will explore the rationale for this hypothesis, the proposed mechanism of action, detailed protocols for its experimental validation, and the broader context of LRRK2 inhibition in neurodegenerative disease research.

Introduction: The Rationale for LRRK2 as the Primary Target

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, complex, multi-domain protein that includes both a GTPase and a serine-threonine kinase domain.^[1] Mutations in the LRRK2 gene are the most common known cause of both familial and sporadic Parkinson's Disease.^{[2][3]} Many of

these pathogenic mutations, particularly the prevalent G2019S mutation, lead to hyperactivity of the LRRK2 kinase domain.[1][4] This gain-of-function is believed to be a central driver of the neurodegeneration seen in PD, making the inhibition of LRRK2 kinase activity a leading therapeutic strategy.[2][3][5]

The core chemical structure of **5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine** belongs to the aminopyrazine class. Pyrazine and related heterocyclic scaffolds are well-established "hinge-binding" motifs in a multitude of kinase inhibitors, designed to interact with the ATP-binding pocket of the enzyme.[6] The development of potent and selective LRRK2 inhibitors has frequently centered on such scaffolds.[1][4][7]

Therefore, it is with high scientific confidence that we propose **5-Bromo-3-(2,2,2-trifluoroethoxy)pyrazin-2-amine** as a putative ATP-competitive inhibitor of LRRK2 kinase activity. The key structural features contributing to this hypothesis are:

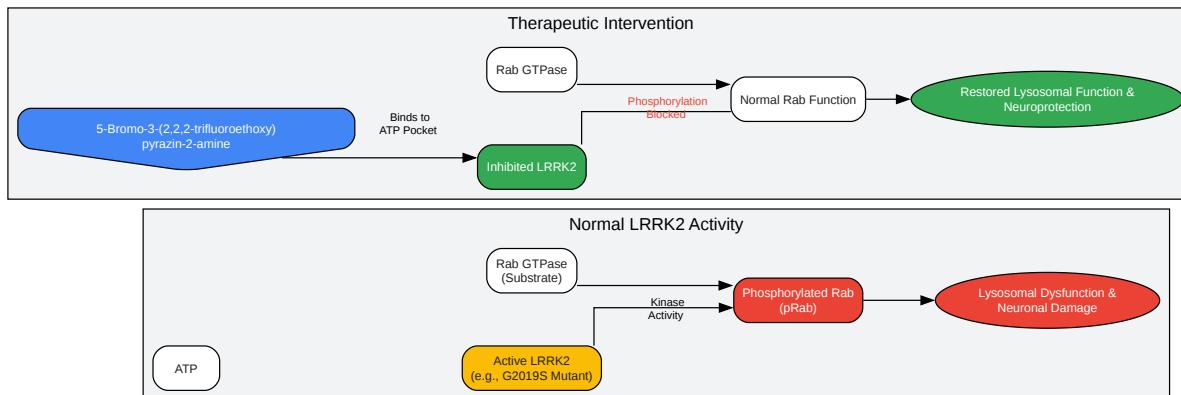
- Pyrazin-2-amine Core: Provides the critical hydrogen bond donors and acceptors to interact with the kinase hinge region.
- Bromine Atom (Position 5): Can occupy a hydrophobic pocket and serve as a point for synthetic elaboration to improve selectivity or potency.
- Trifluoroethoxy Group (Position 3): This bulky, lipophilic, and electron-withdrawing group likely projects into the solvent-exposed region or a nearby hydrophobic pocket, potentially enhancing binding affinity and modulating pharmacokinetic properties like brain penetrance.

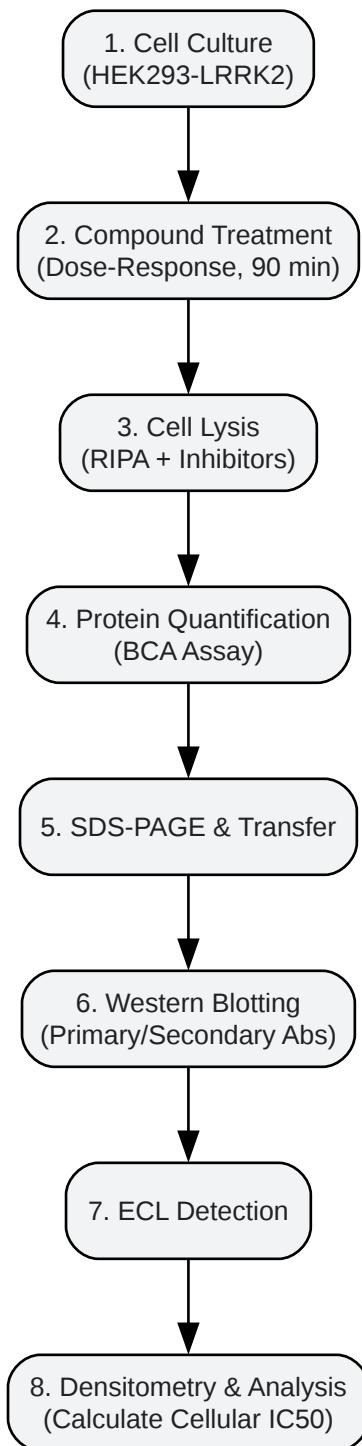
Proposed Mechanism of Action (MoA)

The proposed MoA involves the direct, competitive inhibition of the LRRK2 kinase domain. The compound is expected to bind to the ATP pocket, preventing the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates, such as Rab GTPases.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of LRRK2 inhibition and its downstream cellular consequences.





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References

- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
- 3. Targeting leucine-rich repeat kinase 2 (LRRK2) for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shakeitup.org.au [shakeitup.org.au]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Pyrrolo[2,3- d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
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